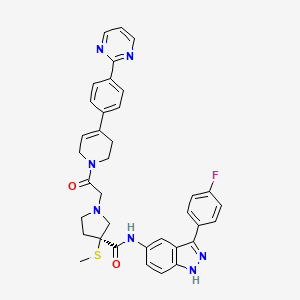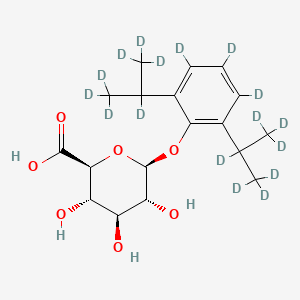
Ethyl 2-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chlorobenzenesulfonate is an organic compound with the molecular formula C8H9ClO3S. It is a member of the sulfonate esters family, which are known for their versatility in organic synthesis and their bioactive properties . This compound is used as an intermediate in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-chlorobenzenesulfonate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with ethanol in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired ester product.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve more efficient and scalable methods. For example, the reaction of 2-chlorobenzenesulfonyl chloride with ethanol can be carried out in large reactors with continuous stirring and temperature control to ensure high yield and purity . The use of solvents and catalysts may also be optimized to reduce production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chlorobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile.
Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium cyanide yields the corresponding nitrile, while reduction with LiAlH4 produces the alcohol .
Aplicaciones Científicas De Investigación
Ethyl 2-chlorobenzenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-chlorobenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can act as an electrophile, facilitating nucleophilic attack by other molecules. This property is exploited in many synthetic reactions, where the compound serves as a key intermediate . The molecular pathways involved often depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Ethyl 2-chlorobenzenesulfonate can be compared with other sulfonate esters, such as mthis compound and propyl 2-chlorobenzenesulfonate . These compounds share similar chemical properties but differ in their reactivity and applications. For example, mthis compound may be more reactive due to the smaller size of the methyl group, while propyl 2-chlorobenzenesulfonate may have different solubility characteristics .
Similar Compounds
- Mthis compound
- Propyl 2-chlorobenzenesulfonate
- Butyl 2-chlorobenzenesulfonate
These compounds are used in similar applications but may offer different advantages depending on the specific requirements of the reaction or process.
Propiedades
Fórmula molecular |
C8H9ClO3S |
|---|---|
Peso molecular |
220.67 g/mol |
Nombre IUPAC |
ethyl 2-chlorobenzenesulfonate |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
Clave InChI |
ZBLKMCUYSGSIBW-UHFFFAOYSA-N |
SMILES canónico |
CCOS(=O)(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)


![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)



![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)



![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
